molecular formula C16H21N3O2 B6630826 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide

1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide

Cat. No. B6630826
M. Wt: 287.36 g/mol
InChI Key: IGKYJQIWBJYEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide, also known as UMI-77, is a small molecule inhibitor of the transcription factor, STAT5. STAT5 is a key regulator of cell growth and differentiation, and is frequently dysregulated in cancer and other diseases. UMI-77 has shown promise as a potential therapeutic agent for the treatment of these diseases.

Mechanism of Action

1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide works by inhibiting the activity of STAT5. STAT5 is a transcription factor that regulates the expression of genes involved in cell growth and differentiation. When STAT5 is dysregulated, it can lead to uncontrolled cell growth and contribute to the development of cancer and other diseases. 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide binds to STAT5 and prevents it from binding to DNA, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its efficacy in inflammatory bowel disease. 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has also been shown to increase the production of fetal hemoglobin, which may be beneficial in the treatment of sickle cell disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide is its specificity for STAT5. Unlike other inhibitors that may target multiple pathways, 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide specifically targets the dysregulated STAT5 pathway. However, one limitation of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide is its relatively low potency compared to other inhibitors. This may limit its efficacy in certain contexts and require higher concentrations for effective inhibition.

Future Directions

There are several future directions for research on 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of STAT5. Another area of interest is the identification of biomarkers that can predict response to 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide treatment. Additionally, there is interest in exploring the potential of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide in combination with other therapies, such as immunotherapy or targeted therapy. Finally, there is interest in exploring the potential of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide in other disease contexts beyond cancer and inflammatory bowel disease.

Synthesis Methods

1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the isoindole ring system, followed by the introduction of the piperidine and carbonyl groups. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has been extensively studied in the context of cancer research. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize cancer cells to other therapies such as chemotherapy and radiation. 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has also been studied in other disease contexts, such as inflammatory bowel disease and sickle cell disease.

properties

IUPAC Name

1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-17-15(20)14-4-2-3-7-19(14)16(21)11-5-6-12-9-18-10-13(12)8-11/h5-6,8,14,18H,2-4,7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKYJQIWBJYEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCN1C(=O)C2=CC3=C(CNC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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